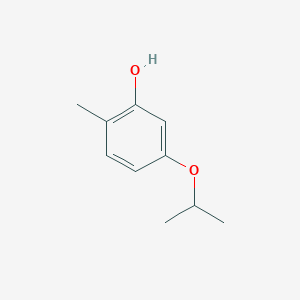

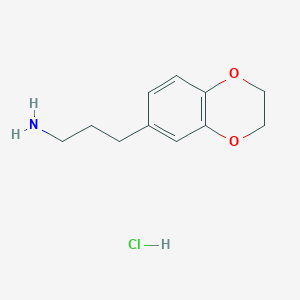

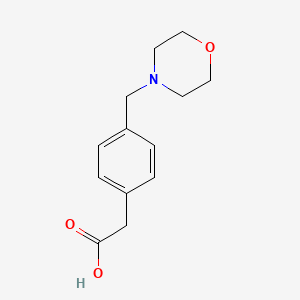

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine hydrochloride

Overview

Description

The compound “3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine hydrochloride” is a chemical compound that has been used in various research studies . It is related to other compounds such as “3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde” and “3-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol” which have been used in the pharmaceutical industry .

Molecular Structure Analysis

The molecular structure of this compound is related to other compounds such as “3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde” and "3-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol" . The structure can be analyzed using techniques such as 1H NMR, 13C NMR, and EI-MS spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, purity, and storage temperature .Scientific Research Applications

Environmental Impact and Fate of Similar Compounds

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments

Parabens, structurally related to benzodioxin derivatives through their use in pharmaceuticals and cosmetics, have been extensively studied for their environmental fate. They are considered emerging contaminants due to their ubiquity in surface water and sediments, raising concerns about their potential endocrine-disrupting effects. Research has highlighted the need for further understanding their toxicity and persistence in aquatic ecosystems (Haman, Dauchy, Rosin, & Munoz, 2015).

Toxicology of Related Compounds

Toxicities and Ecological Risks of Benzophenone-3

Benzophenone-3, used in sunscreens, shares structural features with benzodioxins. It has raised concerns due to its persistence and potential for bioaccumulation, alongside its endocrine-disrupting capabilities. The widespread environmental presence and detection in human samples underline the importance of evaluating the long-term ecological and health impacts of such compounds (Kim & Choi, 2014).

Biomedical Applications of Related Compounds

Chitosan and Its Antimicrobial Potential

While not directly related to the compound , chitosan's biomedical applications, including wound healing and drug delivery systems, highlight the potential for derivatives of benzodioxin-like compounds in medicine. Chitosan’s unique chemical structure and bioactivity demonstrate how structural modifications can enhance biological applications, potentially relevant for benzodioxin derivatives (Raafat & Sahl, 2009).

Innovative Chemical Applications

Bio-inspired Adhesive Catechol-Conjugated Chitosan

The conjugation of catechol to chitosan, inspired by mussel adhesive proteins, illustrates the innovative use of chemical modifications to improve material properties. Such bio-inspired approaches could be applicable to benzodioxin derivatives, enhancing their utility in biomedical and environmental applications (Ryu, Hong, & Lee, 2015).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c12-5-1-2-9-3-4-10-11(8-9)14-7-6-13-10;/h3-4,8H,1-2,5-7,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRGTJNRGMWDBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1429875.png)